REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][S:5][CH:6]=1.[CH2:7]([Li])CCC.[C:12](=[O:14])=[O:13]>O1CCCC1.CCCCCC>[CH3:1][C:2]1[N:3]=[C:4]([C:12]([O:14][CH3:7])=[O:13])[S:5][CH:6]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CSC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
34.65 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −78° C. for 1 hour, at which
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was passed through the solution for 20 mins at −78° C
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
DISSOLUTION
|
Details
|
dissolved in methanol (200 ml)
|
Type
|
ADDITION
|
Details
|
added to methanolic hydrogen chloride (200 ml)
|
Type
|
STIRRING
|
Details
|
The solution was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum and diethyl ether
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
FILTRATION
|
Details
|
The resultant solid was filtered off
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |